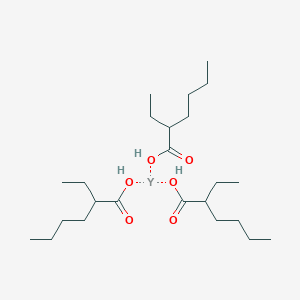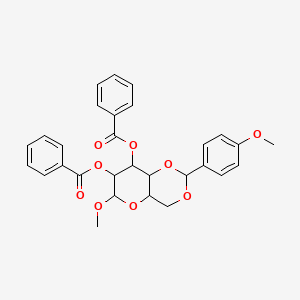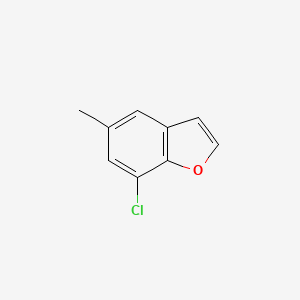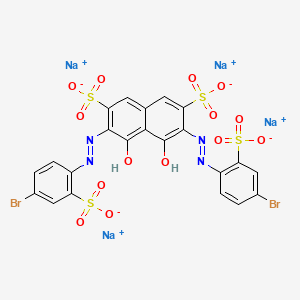
Bromosulfonazo III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromosulfonazo III is a complex organic compound known for its vibrant color and utility in various scientific applications. Its chemical name is 3,6-Bis(4-bromo-2-sulfophenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid, and it has the molecular formula C22H10Br2N4O14S4Na4 . This compound is primarily used as a dye and stain in biological and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromosulfonazo III involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the diazotization of 4-bromoaniline followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Bromosulfonazo III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Formation of corresponding amines.
Substitution: New compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Bromosulfonazo III has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and complexometric reagent.
Biology: Employed as a stain for visualizing cellular components under a microscope.
Medicine: Utilized in diagnostic assays and as a marker in various biochemical tests.
Industry: Applied in the manufacturing of dyes and pigments for textiles and other materials .
Mecanismo De Acción
The mechanism of action of Bromosulfonazo III involves its ability to form complexes with metal ions and other molecules. The compound’s azo groups and sulfonic acid groups play a crucial role in binding to targets, leading to changes in color or fluorescence. These properties make it valuable in analytical chemistry and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Bromosulfonazo I
- Bromosulfonazo II
- Eriochrome Black T
- Methyl Orange
- Congo Red
Uniqueness
Bromosulfonazo III stands out due to its specific binding properties and vibrant color changes, making it particularly useful in complexometric titrations and as a biological stain. Its ability to form stable complexes with a wide range of metal ions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C22H10Br2N4Na4O14S4 |
|---|---|
Peso molecular |
934.4 g/mol |
Nombre IUPAC |
tetrasodium;3,6-bis[(4-bromo-2-sulfonatophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H14Br2N4O14S4.4Na/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36;;;;/h1-8,29-30H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4 |
Clave InChI |
MDWONRXLQWGCDT-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=C(C=C1Br)S(=O)(=O)[O-])N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)Br)S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





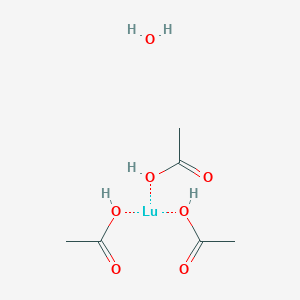
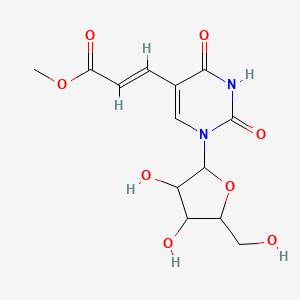
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)
